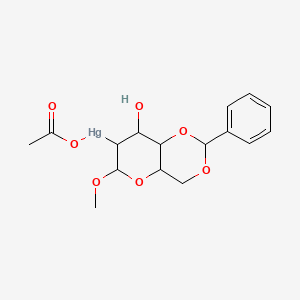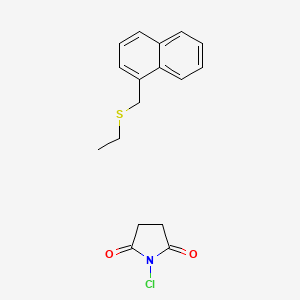![molecular formula C9H11N3O3 B14477606 N'-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide CAS No. 65173-15-1](/img/structure/B14477606.png)
N'-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an ethoxycarbonyl group attached to the nitrogen atom of the carboximidamide moiety, which is in turn connected to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide typically involves the reaction of pyridine-2-carboximidamide with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboxamide.
Reduction: Reduction reactions can convert the compound into N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboxamine.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the ethoxycarbonyl group.
Major Products Formed
Oxidation: N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboxamide.
Reduction: N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboxamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: It is being investigated for its potential use as an antimicrobial agent and in drug design.
Industry: The compound can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex.
Comparación Con Compuestos Similares
N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide can be compared with other pyridine derivatives, such as:
Pyridine-2-carboximidamide: Lacks the ethoxycarbonyl group, resulting in different reactivity and binding properties.
N’-[(Methoxycarbonyl)oxy]pyridine-2-carboximidamide: Similar structure but with a methoxycarbonyl group instead of ethoxycarbonyl, leading to variations in solubility and reactivity.
Pyridine-2-carboxamide: Lacks the imidamide moiety, resulting in different chemical and biological properties.
Propiedades
Número CAS |
65173-15-1 |
|---|---|
Fórmula molecular |
C9H11N3O3 |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
[[amino(pyridin-2-yl)methylidene]amino] ethyl carbonate |
InChI |
InChI=1S/C9H11N3O3/c1-2-14-9(13)15-12-8(10)7-5-3-4-6-11-7/h3-6H,2H2,1H3,(H2,10,12) |
Clave InChI |
CAHIOSJEQJUYJH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)ON=C(C1=CC=CC=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-](/img/structure/B14477530.png)
![Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester](/img/structure/B14477534.png)






![7-Oxabicyclo[4.2.0]oct-2-en-8-one](/img/structure/B14477570.png)


![Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl-](/img/structure/B14477575.png)
![1,1'-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene}](/img/structure/B14477576.png)
